
3-(Azetidin-1-YL)piperidine
Overview
Description
3-(Azetidin-1-YL)piperidine is a heterocyclic compound that features both azetidine and piperidine rings Azetidine is a four-membered nitrogen-containing ring, while piperidine is a six-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-YL)piperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.
Another approach involves the Pd-catalyzed cross-coupling reaction between t-butyl (N-benzylazetidine-3-yl)carboxylate and (het)aryl halides
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, pressure, and choice of catalysts, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-YL)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom in the azetidine or piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of N-substituted azetidine or piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Discovery
3-(Azetidin-1-YL)piperidine serves as a versatile building block in the synthesis of various biologically active molecules. Its structural characteristics allow it to be incorporated into compounds that target specific biological pathways. For example, it has been utilized in the development of positive allosteric modulators (PAMs) for metabotropic glutamate receptor 2 (mGluR2), which are promising candidates for treating central nervous system disorders such as schizophrenia and epilepsy .
Case Study: mGluR2 PAMs
Recent studies have demonstrated that compounds incorporating 3-(azetidin-3-yl) structures exhibit improved metabolic stability and potency as mGluR2 PAMs. One study identified a novel spiro-oxindole piperidine series that included this azetidine derivative, leading to significant advancements in drug-like properties and brain penetration capabilities .
Compound | Activity | Metabolic Stability |
---|---|---|
3-(Azetidin-3-yl)-1H-benzimidazol-2-one | High | Improved |
JNJ-40411813 | Potent | Moderate |
JNJ-42153605 | High | High |
Biological Applications
Antimicrobial Properties
Research indicates that this compound derivatives may exhibit antimicrobial and antiproliferative activities. These compounds are being investigated for their potential to inhibit the growth of various pathogens, making them valuable in developing new antibiotics.
Case Study: Antiproliferative Activity
In a study focused on azetidine derivatives, several compounds were synthesized and tested for their antiproliferative effects against cancer cell lines. The results showed that certain derivatives of this compound had significant inhibitory effects on cell proliferation, suggesting potential applications in cancer therapeutics .
Industrial Applications
Material Science
Beyond medicinal applications, this compound is also used in material science, particularly in the production of polymers and coatings. Its chemical properties make it suitable for creating materials with specific functional characteristics.
Table: Industrial Uses of this compound
Application Area | Description |
---|---|
Coatings | Used to enhance durability and resistance to environmental factors |
Adhesives | Serves as a component in formulating strong bonding agents |
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-YL)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring with similar reactivity and applications.
Piperidine: A six-membered nitrogen-containing ring widely used in medicinal chemistry.
Spiro-oxindole piperidines: Compounds with a spiro-oxindole core and piperidine ring, used as mGlu2 receptor positive allosteric modulators.
Uniqueness
3-(Azetidin-1-YL)piperidine is unique due to the combination of azetidine and piperidine rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further highlight its uniqueness.
Biological Activity
3-(Azetidin-1-YL)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both azetidine and piperidine moieties. This unique structure contributes to its diverse biological activities. The compound's chemical formula is , and it has a molecular weight of approximately 168.24 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing neurochemical pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play roles in disease progression, particularly in cancer and inflammatory processes.
- Gene Expression Modulation : The compound can affect the expression of genes involved in cell proliferation and apoptosis, leading to potential therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways.
- Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its utility in treating infections.
- Anti-inflammatory Effects : this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study assessing the cytotoxic effects of this compound on MCF-7 breast cancer cells, the following results were observed:
- IC50 Value : The compound exhibited an IC50 value in the low micromolar range, indicating potent cytotoxicity.
- Mechanism : The mechanism involved apoptosis induction via caspase activation and the generation of reactive oxygen species (ROS).
Table 2: Cytotoxic Effects on MCF-7 Cells
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | Low Micromolar | Apoptosis induction |
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth for several pathogens, suggesting its potential as an antimicrobial agent.
Research Findings
Recent research has focused on the pharmacological aspects of this compound. Notable findings include:
- Synergistic Effects : When combined with other therapeutic agents, this compound demonstrated enhanced efficacy against resistant bacterial strains.
- Safety Profile : Toxicological assessments have indicated a favorable safety profile, making it a candidate for further development in clinical settings.
Q & A
Basic Question: What are the standard synthetic routes for 3-(Azetidin-1-YL)piperidine, and how are reaction conditions optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution or cycloaddition to form the azetidine-piperidine scaffold. For example, a common approach uses reductive amination between azetidine precursors and piperidine derivatives under inert atmospheres (e.g., nitrogen) . Reaction optimization focuses on solvent selection (e.g., THF or DCM), temperature control (0–80°C), and catalysts (e.g., Pd/C for hydrogenation). Post-synthesis purification via column chromatography or recrystallization ensures >95% purity. Yield improvements (60–85%) are achieved by adjusting stoichiometry and reaction time .
Basic Question: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR verify regiochemistry and substituent positions. For example, azetidine ring protons appear as distinct triplets (δ 2.5–3.5 ppm), while piperidine protons show multiplet splitting .
- X-ray Crystallography : Resolves stereochemistry and confirms bond angles/planarity in crystalline forms .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, with molecular ions typically at m/z 168–170 .
Basic Question: What analytical methods are recommended for purity assessment and stability testing?
Methodological Answer:
- HPLC/LC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.1%). Mobile phases often use acetonitrile/water gradients .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; degradation temperatures (>150°C) indicate suitability for high-temperature reactions .
- Karl Fischer Titration : Measures residual moisture (<0.5%), critical for hygroscopic derivatives .
Advanced Question: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, enzyme sources). To address this:
- Standardized Assays : Use validated protocols (e.g., FRET-based enzymatic assays) with controls for pH, temperature, and cofactors .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing azetidine with pyrrolidine) to isolate pharmacophore contributions .
- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify trends in IC values or receptor binding .
Advanced Question: What strategies optimize this compound derivatives for selective enzyme inhibition?
Methodological Answer:
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., phosphodiesterases). Focus on hydrogen bonding with catalytic residues (e.g., Gln453 in PDE4) .
- Fluorine Scanning : Introduce -CF or -F groups to enhance binding entropy and selectivity. For example, 3-(trifluoromethyl) analogs show 10-fold higher selectivity for GlyT1 over GlyT2 .
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and plasma protein binding to refine bioavailability .
Advanced Question: How do molecular dynamics simulations inform the design of this compound-based probes?
Methodological Answer:
- Force Field Parameterization : Apply AMBER or CHARMM to simulate ligand-receptor complexes over 100+ ns. Analyze RMSD/RMSF plots to identify flexible regions impacting binding .
- Free Energy Calculations : Use MM/GBSA to predict binding affinities (ΔG). For example, simulations of azetidine-piperidine derivatives binding to σ-1 receptors correlate with experimental ΔG values (±1 kcal/mol) .
- Solvent Accessibility Maps : Identify hydrophobic pockets for functional group additions (e.g., methyl or benzyl groups) .
Advanced Question: What experimental designs address discrepancies between in vitro and in vivo efficacy of this compound analogs?
Methodological Answer:
- ADME-Tox Profiling : Measure permeability (Caco-2 assays), CYP inhibition, and hERG channel binding to predict in vivo failures .
- Rodent Pharmacokinetics : Administer analogs via IV/PO routes (1–10 mg/kg) and quantify plasma half-life (t) and brain penetration (K) .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in liver S9 fractions, guiding structural modifications to reduce clearance .
Advanced Question: How are chiral centers in this compound derivatives resolved and characterized?
Methodological Answer:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol eluents to separate enantiomers (resolution >1.5) .
- Circular Dichroism (CD) : Correlate Cotton effects (e.g., positive bands at 220 nm) with absolute configuration .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective hydrogenation (ee >98%) .
Properties
IUPAC Name |
3-(azetidin-1-yl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-8(7-9-4-1)10-5-2-6-10/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJSNSJKBMNVAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1290136-92-3 | |
Record name | 3-(azetidin-1-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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